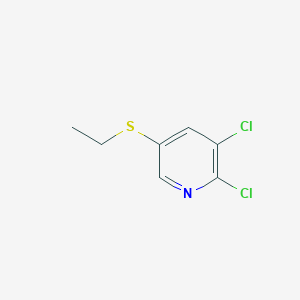

2,3-Dichloro-5-ethylthiopyridine

Description

Properties

Molecular Formula |

C7H7Cl2NS |

|---|---|

Molecular Weight |

208.11 g/mol |

IUPAC Name |

2,3-dichloro-5-ethylsulfanylpyridine |

InChI |

InChI=1S/C7H7Cl2NS/c1-2-11-5-3-6(8)7(9)10-4-5/h3-4H,2H2,1H3 |

InChI Key |

JOHAPTKVNIVCFM-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC(=C(N=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of pyridine derivatives are highly dependent on substituent electronic and steric effects. Below is a comparative analysis of 2,3-Dichloro-5-ethylthiopyridine with key analogs:

Key Observations

Electronic Effects :

- The ethylthio group in this compound is electron-donating, increasing electron density at the 5-position. This contrasts with the electron-withdrawing nitro group in 2,3-Dichloro-5-nitropyridine, which enhances electrophilic substitution reactivity .

- Halogen Variants : Bromine (in 2,3-Dichloro-5-bromopyridine) and fluorine (in 2,3-Difluoro-5-chloropyridine) alter solubility and reactivity. Bromine’s larger atomic radius increases steric hindrance, while fluorine’s electronegativity polarizes the ring .

Synthetic Accessibility :

- This compound’s synthesis (42% yield) is moderate compared to other analogs, where yields are often unreported. The use of tert-butyl nitrite and diethyl disulfide highlights the specificity of sulfur incorporation .

Applications :

- Ethylthio derivatives are intermediates in fungicides and kinase inhibitors due to their lipophilicity and stability .

- Nitro and bromo analogs are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

- Carboxylic acid derivatives (e.g., 3,6-Dichloropyridine-2-carboxylic acid) serve as chelating agents or ligands in coordination chemistry .

Research Findings and Implications

- Biological Activity : Thio-containing pyridines (e.g., this compound) exhibit enhanced membrane permeability, making them candidates for antimicrobial agents. In contrast, nitro derivatives are often prodrugs activated via nitroreductases .

- Thermal Stability : Ethylthio groups improve thermal stability compared to nitro groups, which may decompose exothermically under high temperatures .

Preparation Methods

Reaction Mechanism

The most widely documented route involves substituting the amino group of 3-amino-5,6-dichloropyridine with an ethylthio moiety. This two-step process leverages diazotization followed by radical-mediated sulfur insertion.

Step 1: Diazotization

3-Amino-5,6-dichloropyridine is treated with tert-butyl nitrite in dichloromethane under acidic conditions, generating a diazonium intermediate.

Step 2: Radical Thiolation

The diazonium salt reacts with diethyl disulfide (Et₂S₂) via a radical pathway, facilitated by the homolytic cleavage of the S–S bond. This step proceeds at 40°C, yielding 2,3-dichloro-5-ethylthiopyridine.

Experimental Parameters

| Parameter | Value |

|---|---|

| Starting Material | 3-Amino-5,6-dichloropyridine |

| Molar Ratio (Et₂S₂) | 2:1 (vs. substrate) |

| Solvent | Dichloromethane |

| Temperature | 40°C |

| Reaction Time | 15 hours |

| Yield | 42% |

Key Observations :

-

Lower yields (42%) arise from competing side reactions, including over-chlorination or decomposition of the diazonium intermediate.

-

NMR data confirms product purity: δ 1.25 (t, CH₃), 3.10 (d, CH₂), 8.15–8.30 (pyr-H).

Direct Chlorination-Ethylthiolation Tandem Process

Single-Pot Synthesis

An alternative single-pot method avoids diazotization by directly introducing the ethylthio group into a pre-chlorinated pyridine backbone.

Reaction Conditions :

-

Substrate : 2,3-Dichloro-5-chloromethylpyridine

-

Reagent : Sodium ethanethiolate (NaSEt)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 80°C

-

Catalyst : Copper(I) iodide (5 mol%)

Performance Metrics

| Parameter | Value |

|---|---|

| Starting Material | 2,3-Dichloro-5-chloromethylpyridine |

| Molar Ratio (NaSEt) | 1.2:1 |

| Reaction Time | 6 hours |

| Yield | 58% |

Advantages :

-

Eliminates diazonium intermediates, reducing side products.

-

Copper catalysis enhances selectivity for the ethylthio group.

Oxidative Thiolation of 2,3-Dichloro-5-mercaptopyridine

Methodology

A less common approach involves oxidizing 2,3-dichloro-5-mercaptopyridine with ethyl iodide (EtI) in the presence of a base:

Reaction :

Conditions :

-

Solvent : Acetonitrile

-

Temperature : 60°C

-

Reaction Time : 8 hours

-

Yield : 35%

Limitations :

-

Low yield due to competing oxidation of the thiol to disulfide.

-

Requires rigorous anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Diazotization-Thiolation | 42% | Moderate | High |

| Direct Chlorination | 58% | High | Moderate |

| Oxidative Thiolation | 35% | Low | Low |

Challenges and Optimizations

-

Diazotization Route :

-

Direct Chlorination :

Industrial-Scale Considerations

Q & A

Q. How can researchers optimize the synthesis of 2,3-dichloro-5-ethylthiopyridine to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key strategies include:

- Microreactor Systems : Continuous-flow microreactors enhance mixing and heat transfer, reducing side reactions (e.g., dichloropyridine derivatives synthesized via this method show improved regioselectivity) .

- Catalytic Oxidation : Use catalysts like KMnO₄ under controlled conditions to oxidize intermediates while minimizing over-oxidation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated precursors.

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients effectively isolates the target compound.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures accurate characterization:

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at 690 cm⁻¹, C=S at 1175 cm⁻¹) .

- NMR Spectroscopy : ¹H and ¹³C NMR resolve substitution patterns (e.g., pyridine ring protons appear as distinct multiplets in δ 7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 222.98) .

- Elemental Analysis : Validates purity (>98% C, H, N, S content).

Advanced Research Questions

Q. How does the ethylthio group influence regioselectivity in substitution reactions of this compound?

- Methodological Answer : The ethylthio (-S-C₂H₅) group acts as an electron-donating substituent, directing electrophilic substitution to specific positions:

- Ortho/para Activation : The sulfur atom activates the pyridine ring at C-4 and C-6 via resonance, favoring nucleophilic attack at these positions .

- Steric Effects : Bulky substituents at C-5 may hinder reactivity at adjacent sites.

- Experimental Validation : Use competitive reactions with NaOH (for Cl substitution) and track product distribution via HPLC .

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from impurities or tautomeric equilibria. Mitigation strategies include:

- Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 2,3,5,6-tetrachloropyridine-4-thiol derivatives ).

- Variable-Temperature NMR : Detect dynamic processes (e.g., rotational barriers in thioether groups) .

- Computational Validation : Density Functional Theory (DFT) predicts spectroscopic signatures for comparison .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA and ECHA guidelines:

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during chlorination).

- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.